3-Hydroxyvalproic acid
3-Hydroxyvalproic acid
3-Hydroxyvalproic acid, also known as 3-oh-vpa, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxyvalproic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxyvalproic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxyvalproic acid is primarily located in the cytoplasm and adiposome. 3-Hydroxyvalproic acid can be biosynthesized from valproic acid; which is mediated by the enzyme cytochrome P450 2A6. In humans, 3-hydroxyvalproic acid is involved in the valproic Acid metabolism pathway.
3-Hydroxyvalproic acid is a hydroxy fatty acid.
3-Hydroxyvalproic acid is a hydroxy fatty acid.
Brand Name:
Vulcanchem
CAS No.:
58888-84-9
VCID:
VC20801200
InChI:
InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
SMILES:
CCCC(C(CC)O)C(=O)O
Molecular Formula:
C8H16O3
Molecular Weight:
160.21 g/mol
3-Hydroxyvalproic acid
CAS No.: 58888-84-9
Cat. No.: VC20801200
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Hydroxyvalproic acid, also known as 3-oh-vpa, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxyvalproic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxyvalproic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxyvalproic acid is primarily located in the cytoplasm and adiposome. 3-Hydroxyvalproic acid can be biosynthesized from valproic acid; which is mediated by the enzyme cytochrome P450 2A6. In humans, 3-hydroxyvalproic acid is involved in the valproic Acid metabolism pathway. 3-Hydroxyvalproic acid is a hydroxy fatty acid. |
|---|---|
| CAS No. | 58888-84-9 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-hydroxy-2-propylpentanoic acid |
| Standard InChI | InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | LLPFTSMZBSRZDV-UHFFFAOYSA-N |
| SMILES | CCCC(C(CC)O)C(=O)O |
| Canonical SMILES | CCCC(C(CC)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator